molecular formula C11H13NO2 B3093268 cis-2-Phenyl-pyrrolidine-3-carboxylic acid CAS No. 1241680-35-2

cis-2-Phenyl-pyrrolidine-3-carboxylic acid

Cat. No. B3093268
CAS RN: 1241680-35-2
M. Wt: 191.23 g/mol
InChI Key: DQOBFNNHIKEOLB-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-2-Phenyl-pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H13NO2 . It is related to the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of this compound and its analogs has been reported in several studies. For instance, one study reported the use of a C (sp3)-H activation strategy for the stereoselective synthesis of new (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs . Another study reported the use of organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound involves a five-membered pyrrolidine ring with a phenyl group at the 2-position and a carboxylic acid group at the 3-position . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .


Chemical Reactions Analysis

The pyrrolidine ring in this compound can undergo various chemical reactions. For instance, the cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was found to be preferred over the trans orientation in certain reactions .


Physical And Chemical Properties Analysis

The physical form of this compound is reported to be an off-white solid . Its molecular weight is 227.69 .

Scientific Research Applications

Anticancer Potential and Chemical Diversity

Research on cinnamic acid derivatives, which share a structural resemblance with cis-2-Phenyl-pyrrolidine-3-carboxylic acid, underscores their importance in medicinal chemistry, particularly in anticancer research. The 3-phenyl acrylic acid functionality of cinnamic acids offers diverse reactive sites for chemical modifications, leading to the synthesis of various antitumor agents. This area has witnessed substantial attention, highlighting the potential of cinnamic acid derivatives, including those related to pyrrolidine structures, in developing traditional and novel anticancer therapies (De, Baltas, & Bedos-Belval, 2011).

Biotechnological and Green Chemistry Applications

The study of muconic acid isomers, which are structurally distinct but relevant due to the focus on carboxylic acid functionalities, highlights the importance of such compounds in green chemistry. Muconic acid, through biotechnological production, serves as a precursor for various value-added products and specialty polymers, showcasing the potential of biologically derived carboxylic acids in sustainable material production (Khalil, Quintens, Junkers, & Dusselier, 2020).

Role in Drug Discovery

Pyrrolidine derivatives are extensively studied in drug discovery due to their versatility and bioactivity. The pyrrolidine ring, a core component of this compound, is favored in medicinal chemistry for its ability to enhance the three-dimensional profile and stereochemistry of pharmaceuticals, leading to compounds with varied biological profiles. This underscores the compound's relevance in synthesizing new biologically active molecules (Li Petri et al., 2021).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids' role in inhibiting microbial growth, including beneficial biocatalysts, is crucial in biotechnological applications. Research into how carboxylic acids, such as those structurally related to this compound, inhibit microbes, can inform strategies to engineer more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Exploration in Functional Food Ingredients

Research into conjugated linoleic acid (CLA), a compound with a different structural framework but relevant due to its carboxylic acid group, indicates potential health benefits when used as a functional food ingredient. This area of study suggests that carboxylic acid derivatives can play significant roles in health and nutrition, possibly offering insights into new applications for compounds like this compound (Kim, Kim, Kim, & Park, 2016).

Future Directions

The pyrrolidine scaffold, including cis-2-Phenyl-pyrrolidine-3-carboxylic acid, continues to be of interest in drug discovery due to its versatility and the diverse biological activities of its derivatives . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(2R,3S)-2-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOBFNNHIKEOLB-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252383
Record name (2R,3S)-2-Phenyl-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1241680-35-2
Record name (2R,3S)-2-Phenyl-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241680-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3S)-2-Phenyl-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Phenyl-pyrrolidine-3-carboxylic acid
Reactant of Route 2
cis-2-Phenyl-pyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
cis-2-Phenyl-pyrrolidine-3-carboxylic acid
Reactant of Route 4
cis-2-Phenyl-pyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
cis-2-Phenyl-pyrrolidine-3-carboxylic acid
Reactant of Route 6
cis-2-Phenyl-pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.